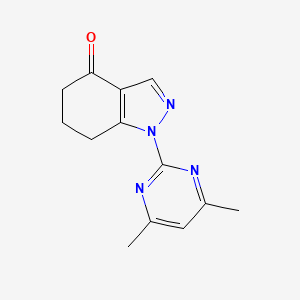![molecular formula C20H19N5O2S B4590614 2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4590614.png)
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
描述
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that combines the structural features of quinazoline and triazole rings. This compound is known for its significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
准备方法
The synthesis of 2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-c]quinazolines undergo Dimroth rearrangement to form 2-R-[1,2,4]triazolo[1,5-c]quinazolines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinazoline or triazole rings.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives
科学研究应用
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Investigated for its potential as an anticancer agent, as well as its anti-inflammatory and antimicrobial properties
作用机制
The mechanism of action of 2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as adenosine and benzodiazepine receptors . The compound’s ability to form hydrogen bonds and its high dipole moments facilitate these interactions, leading to its biological effects .
相似化合物的比较
2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its combined quinazoline and triazole rings, which confer a broad spectrum of biological activities. Similar compounds include:
1,2,4-Triazolo[4,3-c]quinazolines: Known for their anticancer and antimicrobial properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Studied for their potential as CDK2 inhibitors and anticancer agents.
1,2,4-Triazolo[1,5-a]pyrimidines: Evaluated for their anti-inflammatory activities.
属性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-28(27,16-6-2-1-3-7-16)24-12-10-15(11-13-24)19-22-20-17-8-4-5-9-18(17)21-14-25(20)23-19/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAYAHHPVUPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN3C=NC4=CC=CC=C4C3=N2)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-dihydro-5-acenaphthylenyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4590531.png)
![METHYL 2-(3-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE](/img/structure/B4590535.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4590536.png)


![N-[3-(methylthio)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4590547.png)

![1-[4-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B4590568.png)

![N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4590594.png)
![N'-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4590597.png)

![1-(2-chlorobenzyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4590610.png)
![N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4590619.png)
